6-(Difluoromethoxy)pyridin-3-ol

Integrin αvβ3 Antagonist Structure-Activity Relationship

6-(Difluoromethoxy)pyridin-3-ol (CAS 859539-04-1) is a fluorinated pyridine derivative with the molecular formula C₆H₅F₂NO₂ and a molecular weight of 161.11 g/mol. It is classified as a fluorinated building block and is primarily utilized as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.

Molecular Formula C6H5F2NO2
Molecular Weight 161.11 g/mol
CAS No. 859539-04-1
Cat. No. B3158638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)pyridin-3-ol
CAS859539-04-1
Molecular FormulaC6H5F2NO2
Molecular Weight161.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1O)OC(F)F
InChIInChI=1S/C6H5F2NO2/c7-6(8)11-5-2-1-4(10)3-9-5/h1-3,6,10H
InChIKeyNDOORMFONBHIOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethoxy)pyridin-3-ol (CAS 859539-04-1) Procurement Overview: Chemical Identity and Sourcing Relevance


6-(Difluoromethoxy)pyridin-3-ol (CAS 859539-04-1) is a fluorinated pyridine derivative with the molecular formula C₆H₅F₂NO₂ and a molecular weight of 161.11 g/mol . It is classified as a fluorinated building block and is primarily utilized as a key intermediate in the synthesis of agrochemicals and pharmaceuticals . The compound is commercially available from multiple suppliers with typical purities of ≥95%, and procurement options range from milligram to gram scales to support research and development workflows .

Why 6-(Difluoromethoxy)pyridin-3-ol Cannot Be Casually Substituted with Other Pyridin-3-ol Derivatives


Substituting 6-(difluoromethoxy)pyridin-3-ol with simpler pyridin-3-ol analogs (e.g., 6-methoxy- or 6-trifluoromethoxy-pyridin-3-ol) is not scientifically neutral. The difluoromethoxy group (-OCHF₂) exhibits a unique conformational duality that enables it to interconvert between a highly lipophilic and a polar conformation depending on the molecular environment, a property not shared by methoxy or trifluoromethoxy substituents [1]. This 'environmental adaptor' behavior can dramatically alter target binding kinetics and compound permeability. Furthermore, in the context of integrin αvβ3 antagonist design, replacement of the difluoromethoxy group with a methoxy group resulted in a ~4800-fold loss in potency [2]. Therefore, any substitution carries substantial risk of compromising the intended biological or physicochemical performance.

Quantitative Comparator Evidence for 6-(Difluoromethoxy)pyridin-3-ol: Potency, Conformation, and Kinase Inhibition


Integrin αvβ3 Antagonist Potency: OCHF₂ vs. OCH₃ Functional Group Comparison

In a direct head-to-head comparison within a defined integrin αvβ3 antagonist chemotype, the compound containing the 6-(difluoromethoxy)pyridin-3-ol moiety (SF0166) exhibited an IC₅₀ range of 0.6–13 nM. In stark contrast, the corresponding 6-methoxy pyridine analog (Compound 22) showed an IC₅₀ of 2900 ± 200 nM [1].

Integrin αvβ3 Antagonist Structure-Activity Relationship

Physicochemical Differentiation: Conformational Polarity Switching of the OCHF₂ Group

Vector analysis demonstrates that the difluoromethoxy group can interconvert between a highly lipophilic and a polar conformation, enabling it to adapt to polarity changes in the molecular environment. In contrast, the trifluoromethoxy (OCF₃) group is intrinsically lipophilic, and the methoxy (OCH₃) group is intrinsically polar without this conformational switching capability [1].

Lipophilicity Conformational Analysis Medicinal Chemistry

Kinase Inhibitor Design: Enhanced Binding Affinity via OCHF₂ vs. OCH₃

In kinase inhibitor development, compounds incorporating the difluoromethoxy moiety are explicitly claimed to exhibit enhanced binding affinity to kinase targets compared to their methoxy counterparts [1]. While specific IC₅₀ values are not provided in the patent abstract, the disclosure establishes a class-level preference for OCHF₂ over OCH₃ for achieving target modulation.

Kinase Inhibitors Binding Affinity Inflammatory Disorders

Procurement-Driven Application Scenarios for 6-(Difluoromethoxy)pyridin-3-ol Based on Differentiated Evidence


Integrin αvβ3 Antagonist Lead Optimization for Ocular or Oncology Indications

This scenario is directly supported by the ~4800-fold potency advantage of the OCHF₂-containing analog over the OCH₃ analog in integrin αvβ3 binding assays [1]. Procurement of 6-(difluoromethoxy)pyridin-3-ol is justified for SAR exploration and lead optimization campaigns targeting integrin αvβ3, where achieving sub-nanomolar potency is a critical success factor.

Kinase Inhibitor Scaffold Construction Requiring Enhanced Target Engagement

Based on patent claims that OCHF₂-substituted compounds provide enhanced binding affinity for kinase targets compared to OCH₃ analogs [1], this scenario applies to medicinal chemistry programs developing kinase inhibitors for inflammatory or neurological disorders. The building block should be prioritized when improved potency is a primary design goal.

Physicochemical Property Modulation in Drug Design Requiring 'Environmental Adaptor' Behavior

In drug design projects where balancing lipophilicity and polarity is challenging, the unique conformational duality of the difluoromethoxy group—its ability to switch between lipophilic and polar states—offers a strategic advantage [1]. This scenario supports the selection of 6-(difluoromethoxy)pyridin-3-ol when empirical data indicates that neither a purely polar (OCH₃) nor purely lipophilic (OCF₃) substituent achieves the desired permeability or target engagement profile.

Agrochemical Intermediate for Herbicide and Fungicide Development

The compound is widely utilized as a key intermediate in the synthesis of herbicides and fungicides, where the difluoromethoxy group improves metabolic stability and membrane permeability [1][2]. This scenario applies to agrochemical R&D programs requiring fluorinated pyridine building blocks to enhance the efficacy and environmental stability of crop protection agents.

Technical Documentation Hub

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